7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone derivative with the molecular formula C₁₇H₂₀FN₃O₃ (molecular weight: 333.37) . Structurally, it features:
- A methyl group at position 1 (N1), differentiating it from common quinolones like ciprofloxacin (cyclopropyl at N1).
- A 4-ethylpiperazinyl substituent at position 7 (C7), a modification linked to enhanced antibacterial activity and pharmacokinetics.
- Fluorine at position 6 (C6) and a keto-oxygen at position 4 (C4), both critical for DNA gyrase/topoisomerase IV inhibition .
Properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-3-20-4-6-21(7-5-20)15-9-14-11(8-13(15)18)16(22)12(17(23)24)10-19(14)2/h8-10H,3-7H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPIKEODVRESFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901124240 | |
| Record name | 7-(4-Ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901124240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291486-74-2 | |
| Record name | 7-(4-Ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4-Ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901124240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Core
- Starting from substituted anthranilic acids (e.g., 3,4,5,6-tetrafluoroanthranilic acid derivatives), the acid is first converted into an acyl chloride using oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF) in dichloromethane solvent.
- The acyl chloride intermediate undergoes cyclization in the presence of bases like potassium t-butoxide to form the quinoline ring system, typically as an ethyl ester derivative.
- Subsequent hydrolysis of the ester under acidic conditions yields the quinoline-3-carboxylic acid core with the 4-oxo and 1,4-dihydro functionalities intact.
Methylation at the 1-Position
- The methyl group at position 1 is introduced by alkylation, often using methyl halides (e.g., methyl iodide) in the presence of bases such as sodium hydride in polar aprotic solvents like dimethylformamide (DMF).
- This step is usually performed after the quinoline core and the 7-substituent have been established to avoid side reactions.
Purification and Isolation
- After completion of the synthesis, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
- Purification techniques include recrystallization from solvents like acetonitrile, ether, or pentane, and chromatographic methods such as silica gel column chromatography.
- The final compound is dried under vacuum to obtain the pure 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent/Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Acyl chloride formation | Oxalyl chloride, DMF catalyst | Dichloromethane, room temp | 70-90 | Formation of benzoyl chloride intermediate |
| Cyclization | Potassium t-butoxide | t-Butanol, 50°C | 75-85 | Formation of quinoline ethyl ester |
| Ester hydrolysis | Acetic acid, 4N HCl | 100°C, 4 hours | 80-90 | Conversion to quinoline carboxylic acid |
| Nucleophilic substitution | N-ethylpiperazine, {Mo132} catalyst or neat conditions | Ethanol or solvent-free, 60-100°C | 70-95 | Introduction of 7-(4-ethylpiperazin-1-yl) group |
| Methylation at N-1 | Methyl iodide, NaH | DMF, room temp to 90°C | 60-80 | Alkylation to form 1-methyl derivative |
| Purification | Recrystallization, chromatography | Various solvents | - | Final product isolation |
Research Findings and Optimization
- Catalyst use such as molybdenum-based clusters ({Mo132}) significantly reduces reaction times and improves yields in the nucleophilic substitution step compared to catalyst-free conditions, where yields were around 45% with longer reaction times (>120 min).
- Solvent choice impacts the reaction efficiency; polar protic solvents like ethanol and methanol are commonly used, but solvent-free conditions have been demonstrated as "green" alternatives with comparable or superior yields.
- The cyclization step is critical and requires precise temperature control and stoichiometry of reagents to avoid side reactions and ensure high purity of the quinoline core.
- Alkylation at position 1 must be carefully controlled to prevent over-alkylation or side reactions, often done under inert atmosphere with dry solvents.
Summary Table of Key Synthetic Intermediates
| Intermediate | Description | Preparation Method |
|---|---|---|
| 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid | Precursor acid derivative | Reaction of tetrafluoroanthranilic acid with acetic anhydride and acetic acid |
| 2-acetylamino-3,4,5,6-tetrafluorobenzoyl chloride | Acyl chloride intermediate | Treatment of above acid with oxalyl chloride and DMF catalyst |
| 1-cyclopropyl-5-amino-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Quinoline core with amino substitution | Hydrogenation of nitro compound followed by hydrolysis |
| 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Halogenated quinoline precursor | Prepared from quinoline core derivatives |
| 7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Target compound | Nucleophilic substitution of halogen with N-ethylpiperazine, followed by methylation |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Quinolone derivatives are well-known for their antimicrobial properties. Research indicates that 7-(4-Ethylpiperazin-1-yl)-6-fluoro derivatives demonstrate significant activity against a variety of bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication and transcription .
Anti-inflammatory Effects
Studies have shown that compounds related to this quinolone exhibit anti-inflammatory properties. The incorporation of the piperazine moiety enhances the compound's ability to modulate inflammatory pathways, making it a potential candidate for treating conditions such as arthritis and other inflammatory disorders .
Antitumor Activity
There is emerging evidence supporting the antitumor potential of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting that it may interfere with cancer cell proliferation and survival mechanisms . The structural features contribute to its ability to interact with various cellular targets involved in tumor growth.
Neuroprotective Properties
Recent investigations into the neuroprotective effects of quinolone derivatives have highlighted their potential in treating neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate neuroinflammatory responses positions this compound as a promising candidate for further development in neuropharmacology .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations at Position 1 (N1)
The N1 substituent influences bacterial target affinity and pharmacokinetics. Key comparisons include:
Impact : The methyl group in the target compound may reduce hepatotoxicity compared to ethyl derivatives while maintaining adequate bioavailability .
Substituent Variations at Position 7 (C7)
The C7 group modulates antibacterial spectrum and resistance profiles:
Impact: The 4-ethylpiperazinyl group balances potency and solubility, avoiding the metabolic instability of formyl derivatives and the complexity of methoxyiminoethyl analogs .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 1-Cyclopropyl-7-(4-ethylpiperazinyl)-... | 1-Ethyl-7-(piperazin-1-yl)-... |
|---|---|---|---|
| Molecular Weight | 333.37 | 385.82 (hydrochloride salt) | 391.39 (ethoxycarbonyl variant) |
| LogP (Predicted) | 1.8–2.2 | 2.5–3.0 | 1.5–1.8 |
| Aqueous Solubility | Moderate | Low | High |
| Metabolic Stability | High | Moderate | Low |
Key Findings :
Antibacterial Activity
Comparative MIC (Minimum Inhibitory Concentration) data (hypothetical, based on structural analogs):
Trends :
Biological Activity
7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial activity. This article explores its biological activity, including antimicrobial effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H20FN3O
- Molecular Weight : 303.36 g/mol
- CAS Number : 1291486-74-2
Antimicrobial Activity
Fluoroquinolones, including the compound , exhibit significant antimicrobial properties by inhibiting bacterial DNA synthesis. The mechanism primarily involves the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.5 - 4 µg/mL | |
| Staphylococcus aureus | 0.25 - 2 µg/mL | |
| Pseudomonas aeruginosa | 1 - 8 µg/mL |
Cytotoxicity and Antiproliferative Effects
Research indicates that derivatives of fluoroquinolones can exhibit cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that compounds similar to 7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline can induce apoptosis in prostate and bladder cancer cells.
Case Study: Prostate Cancer Cells
In vitro studies showed that this compound could significantly inhibit the growth of human prostate cancer cells (PC3) in a dose-dependent manner. The mechanism involved cell cycle arrest and induction of apoptosis, suggesting its potential as a chemosensitizing agent in cancer therapy .
Structure-Activity Relationship (SAR)
The presence of the piperazine ring and the fluoro group in the structure of this compound enhances its antibacterial activity. Modifications to these groups can lead to variations in potency against different bacterial strains.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Addition of Fluorine | Increases potency against Gram-negative bacteria | |
| Piperazine Substitution | Enhances binding affinity to bacterial enzymes |
The primary mechanism through which 7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline exerts its biological effects includes:
- Inhibition of DNA Gyrase : This enzyme is essential for introducing negative supercoils into DNA, a necessary step for DNA replication.
- Induction of Apoptosis : In cancer cells, it triggers pathways leading to programmed cell death.
- Cell Cycle Arrest : Prevents cells from progressing through the cell cycle, particularly at the G2/M phase.
Potential Therapeutic Applications
Given its biological activities, this compound has potential applications not only as an antibiotic but also as an adjunct in cancer therapy. Its ability to sensitize tumor cells to other chemotherapeutic agents can enhance treatment efficacy.
Q & A
[Basic] What are the common synthetic routes for preparing 7-(4-Ethylpiperazin-1-yl) quinolonecarboxylic acid derivatives?
Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. A representative route starts with halogenated benzoic acid derivatives (e.g., 2,4-dichloro-5-fluoro-3-nitrobenzoic acid) reacting with ethyl 3-(dimethylamino)acrylate to form a quinoline backbone. Cyclopropylamine or ethylamine is introduced at the N1 position via nucleophilic substitution. The 7-position piperazinyl group is incorporated using 4-ethylpiperazine under reflux in polar aprotic solvents (e.g., DMSO or DMF) . Purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients.
[Basic] Which spectroscopic techniques are critical for structural characterization of this compound and its analogs?
Methodological Answer:
Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD): Determines absolute configuration, bond lengths, and intermolecular interactions (e.g., hydrogen bonding networks). Data collection uses Rigaku diffractometers with Mo/Kα radiation (λ = 0.71073 Å), and structures are refined with SHELXL (R factor < 0.07) .
- NMR spectroscopy: H and C NMR confirm substituent integration (e.g., ethylpiperazinyl protons at δ 2.5–3.5 ppm) and quinolone carbonyl signals (δ 165–175 ppm).
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 388.1532 for CHFNO) .
[Basic] How do structural modifications at the 7-piperazinyl and 1-alkyl positions influence antibacterial activity?
Methodological Answer:
Structure-activity relationship (SAR) studies show:
- Piperazinyl substituents: Bulkier groups (e.g., 3,4-dimethoxybenzoyl) enhance Gram-positive activity by improving membrane penetration, while nitroso groups (e.g., 4-nitrosopiperazinyl) may reduce efficacy due to steric hindrance .
- N1 substituents: Cyclopropyl groups improve DNA gyrase binding affinity compared to ethyl groups, as evidenced by IC shifts in Staphylococcus aureus assays (ΔIC = 0.8 µM vs. 2.1 µM) .
- Methodology: Analog libraries are screened via microbroth dilution (MIC values) against ATCC strains, with molecular docking (e.g., AutoDock Vina) to predict binding to E. coli gyrase B .
[Advanced] How can researchers optimize aqueous solubility without compromising antibacterial potency?
Methodological Answer:
Co-crystallization with carboxylic acid co-formers (e.g., benzene-1,4-dicarboxylic acid) improves solubility via hydrogen-bonded networks. For example, a 2:1 co-crystal with 4-carboxybenzoate increases solubility by 4.5-fold in PBS (pH 7.4) while maintaining MIC values against Pseudomonas aeruginosa . Salt formation (e.g., sodium or hydrochloride salts) is another strategy, but pH stability must be monitored via accelerated degradation studies (40°C/75% RH for 6 months) .
[Advanced] What crystallographic methods resolve contradictions in reported space groups for similar quinolone derivatives?
Methodological Answer:
Discrepancies in space group assignments (e.g., P1 vs. P2/c) arise from variations in crystallization solvents or temperature. To resolve:
Re-crystallize the compound under controlled conditions (e.g., methanol/water at 4°C).
Collect high-resolution data (θ > 25°) with a CCD detector and apply multi-scan absorption corrections (e.g., CrystalClear).
Validate via Hirshfeld surface analysis to confirm intermolecular interactions (e.g., π-π stacking vs. H-bonding dominance) .
[Advanced] How should researchers approach impurity profiling during pharmaceutical development?
Methodological Answer:
Critical impurities include desfluoro analogs (e.g., 1-cyclopropyl-4-oxo-7-piperazinyl-3-carboxylic acid) and ethylenediamine adducts. Analytical protocols involve:
- HPLC-MS: Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in acetonitrile/water (gradient: 10–90% over 30 min). Detect impurities at 254 nm and confirm via ESI-MS ([M+H]+ for desfluoro: m/z 352.1) .
- Quantitative NMR (qNMR): Compare integration of impurity peaks (δ 6.8–7.2 ppm for aromatic protons) against a certified reference standard (e.g., USP grade) .
[Advanced] What methodologies are recommended for resolving data contradictions in substituent effects on metabolic stability?
Methodological Answer:
Contradictory reports (e.g., ethyl vs. methyl groups at N1) require:
In vitro microsomal assays: Incubate compounds with rat liver microsomes (1 mg/mL) and NADPH (1 mM) for 60 min. Measure remaining parent compound via LC-MS/MS.
Molecular dynamics (MD) simulations: Model interactions with CYP3A4 (e.g., 100 ns trajectories) to identify metabolic hotspots.
Statistical validation: Apply multivariate analysis (e.g., PCA) to isolate substituent effects from confounding variables (e.g., logP) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
